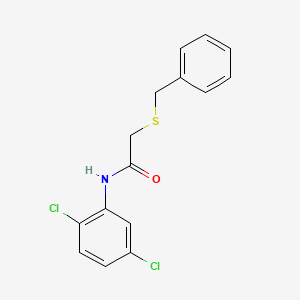

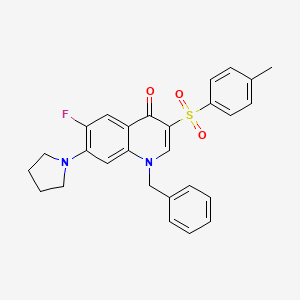

![molecular formula C18H18FN3O3S B2645255 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide CAS No. 879139-75-0](/img/structure/B2645255.png)

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

Thieno[3,2-d]pyrimidines are typically synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These techniques can provide detailed information about the compound’s atomic composition, bonding, and three-dimensional structure.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications

Antitumor Activities

- A study explored the synthesis and antitumor activities of similar compounds, highlighting their selective anti-tumor properties. The R-configuration of these compounds contributes significantly to their effectiveness (Xiong Jing, 2011).

Radiosynthesis and Imaging Applications

- Research on the radiosynthesis of [18F]PBR111, a compound in this category, demonstrates its utility in imaging the translocator protein (18 kDa) with PET, a crucial tool in neuroinflammation studies (Dollé et al., 2008).

- Another study synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to these compounds, for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).

Crystal Structures

- The crystal structures of similar compounds were investigated, revealing a folded conformation about the methylene C atom of the thioacetamide bridge, which is critical for understanding their molecular interactions (Subasri et al., 2016).

In Vitro Cytotoxic Activity

- Certain derivatives of these compounds were designed and synthesized, showing appreciable cancer cell growth inhibition against various cancer cell lines. This suggests potential for anticancer drug development (Al-Sanea et al., 2020).

Herbicidal Activity

- A study synthesized novel derivatives exhibiting significant herbicidal activities against dicotyledonous weeds. This showcases the potential agricultural applications of these compounds (Wu et al., 2011).

Molecular Structure and Drug Likeness

- A detailed study provided quantum chemical insights into the molecular structure and drug likeness of a similar compound, highlighting its potential as an anti-COVID-19 molecule (Mary et al., 2020).

Properties

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-11(2)20-15(23)10-21-14-7-8-26-16(14)17(24)22(18(21)25)9-12-3-5-13(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMFPFALOYUJJQ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

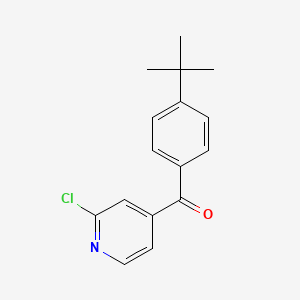

![7-Fluoro-2-methyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2645182.png)

![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)

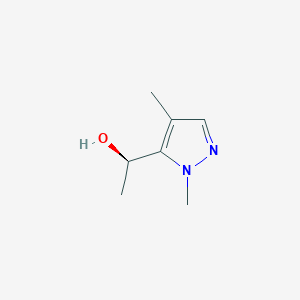

![3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2645185.png)

![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)

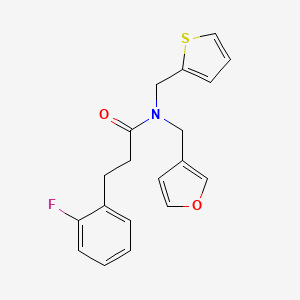

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)